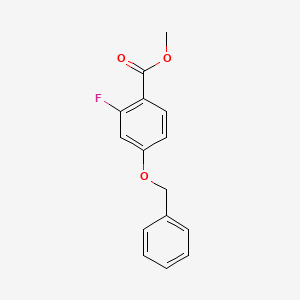

Methyl 4-benzyloxy-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWWTLOLSEPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716508 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221179-04-9 | |

| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-benzyloxy-2-fluorobenzoate synthesis pathway

An In-depth Technical Guide for the Synthesis of Methyl 4-benzyloxy-2-fluorobenzoate

Abstract

This compound is a valuable substituted aromatic compound, frequently utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the methyl ester, the benzyl ether, and the fluoro substituent. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for its preparation, commencing from the commercially available precursor, 2-fluoro-4-hydroxybenzoic acid. The narrative, grounded in fundamental organic chemistry principles, offers not only detailed experimental protocols but also elucidates the causal reasoning behind the selection of reagents and reaction conditions, ensuring both reproducibility and a deeper mechanistic understanding for the practicing researcher.

Strategic Approach: A Retrosynthetic Analysis

A logical approach to devising a synthesis for an asymmetrical ether like this compound is the Williamson ether synthesis, a cornerstone of O-alkylation reactions.[1][2] Retrosynthetically, the target molecule can be disconnected at the benzylic ether bond. This disconnection identifies methyl 2-fluoro-4-hydroxybenzoate as the key phenolic precursor and a suitable benzyl halide, such as benzyl bromide, as the electrophilic partner. The phenolic precursor, in turn, can be readily prepared via the esterification of 2-fluoro-4-hydroxybenzoic acid. This two-step strategy is advantageous due to the high efficiency of each transformation and the ready availability of the starting materials.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Experimental Protocols

The synthesis is executed in two primary stages: (I) Fischer esterification of the starting carboxylic acid, and (II) Williamson ether synthesis to install the benzyl protecting group.

Stage I: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

Principle: This transformation is a classic acid-catalyzed Fischer esterification. Methanol serves as both the solvent and the nucleophilic reagent. A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol. The reaction is reversible, and thus, using a large excess of methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Detailed Protocol:

-

To a solution of 2-fluoro-4-hydroxybenzoic acid (10.0 g, 64.05 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (5 mL) at 0 °C with continuous stirring.

-

After the addition, warm the reaction mixture to room temperature and then heat to reflux (approximately 70 °C) for 16 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the acid catalyst, followed by a saturated saline solution (75 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Causality and Insights:

-

Catalyst Choice: Sulfuric acid is a non-nucleophilic, strong acid, making it an ideal catalyst as it does not compete with methanol.

-

Work-up: The sodium bicarbonate wash is crucial for removing both the sulfuric acid catalyst and any unreacted carboxylic acid, preventing purification difficulties in the subsequent step.

-

Yield & Purity: This procedure typically affords the methyl ester in high yield (around 85-95%) and sufficient purity for direct use in the next stage.[3]

Stage II: Benzylation via Williamson Ether Synthesis

Principle: This step is a nucleophilic substitution (SN2) reaction.[1][2] A moderately weak base, potassium carbonate, is sufficient to deprotonate the acidic phenolic hydroxyl group of methyl 2-fluoro-4-hydroxybenzoate, forming a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ether.[4]

Caption: General mechanism of the Williamson Ether Synthesis.

Detailed Protocol:

-

Combine methyl 2-fluoro-4-hydroxybenzoate (from Stage I, ~64 mmol), anhydrous potassium carbonate (13.28 g, 96.1 mmol, 1.5 equiv.), and N,N-dimethylformamide (DMF, 150 mL) in a 500 mL round-bottom flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (9.1 mL, 76.8 mmol, 1.2 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality and Insights:

-

Solvent Choice: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the potassium cation but not the phenoxide anion, thus enhancing the anion's nucleophilicity.[1]

-

Base Selection: Potassium carbonate is a cost-effective and easy-to-handle base that is strong enough to deprotonate the phenol without causing hydrolysis of the methyl ester.

-

Reagent Stoichiometry: A slight excess of benzyl bromide and potassium carbonate is used to ensure the complete consumption of the more valuable phenolic starting material.

-

Purification: Column chromatography is typically necessary to remove any unreacted benzyl bromide and potential byproducts, such as dibenzyl ether.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 1: Summary of Reaction Parameters

| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| I | Fischer Esterification | 2-Fluoro-4-hydroxybenzoic acid | H₂SO₄ (cat.), Methanol | Methanol | Reflux | 85-95% |

| II | Williamson Ether Synthesis | Methyl 2-fluoro-4-hydroxybenzoate | Benzyl bromide, K₂CO₃ | DMF | 60-70 °C | 80-90% |

Table 2: Expected Analytical Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₃FO₃ |

| Molecular Weight | 260.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (t, J=8.6 Hz, 1H), 7.45-7.30 (m, 5H, Ar-H from Bn), 6.80 (dd, J=8.6, 2.4 Hz, 1H), 6.75 (dd, J=11.2, 2.4 Hz, 1H), 5.10 (s, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5 (d, J=3.0 Hz), 162.0 (d, J=12.0 Hz), 160.0 (d, J=250.0 Hz), 135.8, 132.5 (d, J=11.0 Hz), 128.8, 128.4, 127.5, 110.0 (d, J=3.0 Hz), 105.0 (d, J=25.0 Hz), 102.0 (d, J=3.0 Hz), 70.5, 52.5. |

Note: NMR chemical shifts are predictive and may vary slightly based on experimental conditions and referencing.

Overall Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

The described two-step synthesis, involving Fischer esterification followed by a Williamson ether synthesis, represents a reliable and scalable method for producing this compound. The protocols are based on well-established, high-yielding reactions, and the starting materials are readily accessible. By understanding the principles and the rationale behind each experimental step, researchers can confidently execute and, if necessary, adapt this synthesis for their specific applications in drug development and materials research.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Benzyloxy)-2-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

Sources

Methyl 4-benzyloxy-2-fluorobenzoate CAS number and structure

An In-Depth Technical Guide to Methyl 4-benzyloxy-2-fluorobenzoate

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, structural characteristics, and its strategic importance as a building block for complex bioactive molecules.

Core Compound Identity

-

Chemical Name: this compound

-

CAS Number: 1221179-04-9[1]

-

Molecular Formula: C₁₅H₁₃FO₃

-

Molecular Weight: 260.26 g/mol

Chemical Structure:

The molecule consists of a central benzene ring substituted with four functional groups: a methyl ester (-COOCH₃) at position 1, a fluorine atom (-F) at position 2, and a benzyloxy group (-OCH₂C₆H₅) at position 4.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 260.08487 g/mol | PubChem |

| Monoisotopic Mass | 260.08487 g/mol | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway begins with the esterification of a commercially available substituted benzoic acid, followed by a classic etherification reaction to introduce the benzyl protecting group. This approach ensures high yields and purity.

Workflow Diagram: Synthesis of Methyl 4-benzyloxy-2-fluorobenzoatedot

// Nodes A [label="2-Fluoro-4-hydroxybenzoic Acid"]; B [label="Step 1: Fischer Esterification\nReagents: Methanol (CH3OH), H2SO4 (cat.)\nConditions: Reflux"]; C [label="Methyl 2-fluoro-4-hydroxybenzoate\n(Intermediate)"]; D [label="Step 2: Williamson Ether Synthesis\nReagents: Benzyl Bromide (BnBr), K2CO3\nSolvent: Acetone or DMF"]; E [label="this compound\n(Final Product)"];

// Edges A -> B [label="Starting Material"]; B -> C [label="Yields Intermediate"]; C -> D [label="Purified Intermediate"]; D -> E [label="Forms Final Product"]; }

Sources

Methyl 4-benzyloxy-2-fluorobenzoate mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Versatility of Methyl 4-benzyloxy-2-fluorobenzoate in Organic Synthesis

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of drug discovery and complex molecule synthesis, the strategic design of intermediates is paramount. This compound stands out as a quintessential example of a versatile aromatic building block. Its structure is deceptively simple, yet it harbors a unique constellation of functional groups—a nucleophilic substitution-prone fluorine, a directing fluoro group for metallation, a cleavable benzyloxy ether, and a modifiable methyl ester—that impart a rich and controllable reactivity. This guide provides an in-depth exploration of the core mechanisms through which this compound operates, offering researchers and drug development professionals both a theoretical framework and practical, field-proven insights into its application. The strategic placement of the fluorine atom, ortho to the ester, and the benzyloxy group, para to the fluorine, creates a finely tuned electronic environment that is the key to its synthetic utility in constructing complex molecular architectures.[1][2]

Physicochemical Profile and Synthesis Overview

The utility of any synthetic building block begins with its fundamental properties and accessibility. This compound is typically synthesized from commercially available precursors like 2,4-difluorobenzoic acid or methyl 2,4-dihydroxybenzoate through a sequence of esterification, selective benzylation, and fluorination reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1221179-04-9 | [4] |

| Molecular Formula | C₁₅H₁₃FO₃ | Calculated |

| Molecular Weight | 260.26 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | General Knowledge |

Core Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by three principal mechanistic pathways, each leveraging a different aspect of its unique electronic and structural features.

Nucleophilic Aromatic Substitution (SNAr): The Activated C-F Bond

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring electrophilic, enabling Nucleophilic Aromatic Substitution (SNAr).[5] In this compound, the methyl ester group ortho to the fluorine atom acts as a powerful activating group.

Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the fluorine (the ipso-carbon). This step is typically rate-determining. The attack is favored at this position due to the inductive and resonance-stabilizing effect of the adjacent ester group.

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ester group, providing significant stabilization.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. The reactivity order for halogens in SNAr is F > Cl > Br > I, a counterintuitive trend that is explained by the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack.[6]

This pathway is instrumental for introducing a wide variety of substituents at the C2 position, making it a cornerstone of library synthesis in medicinal chemistry.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-(benzyloxy)-2-fluorobenzoate [chemdict.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for Methyl 4-benzyloxy-2-fluorobenzoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 4-benzyloxy-2-fluorobenzoate

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a fluorinated benzoic acid core with a benzyloxy substituent, provides a versatile scaffold for further chemical modifications. This guide offers a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

-

Route 1: Nucleophilic Aromatic Substitution (SNAr). This approach begins with a readily available difluorinated precursor, such as 2,4-difluorobenzoic acid or its methyl ester. The synthesis hinges on the selective displacement of the fluorine atom at the 4-position by a benzyl alkoxide.

-

Route 2: Sequential Benzylation and Esterification. This strategy starts with a precursor that already contains the fluorine and a hydroxyl group at the desired positions, namely 2-fluoro-4-hydroxybenzoic acid. The synthesis then involves the protection of the hydroxyl group via benzylation and the conversion of the carboxylic acid to a methyl ester. These two steps can be performed in either order.

The following diagram illustrates these two divergent synthetic pathways.

Caption: Divergent synthetic routes to this compound.

Synthetic Route 1: Nucleophilic Aromatic Substitution from a Difluoro Precursor

This route is predicated on the differential reactivity of the fluorine atoms in a 2,4-difluoro-substituted benzene ring. The presence of an electron-withdrawing group (the carboxyl or ester function) activates the ring towards nucleophilic attack, with the para position being significantly more activated than the meta position relative to the directing group.

Starting Materials

The most common starting materials for this route are:

-

2,4-Difluorobenzoic acid: A commercially available solid.[1]

-

Methyl 2,4-difluorobenzoate: This can be synthesized from 2,4-difluorobenzoic acid via standard esterification procedures or purchased directly.[2][3]

Principle of the Reaction: Regioselective SNAr

The key transformation in this route is a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, two conditions must be met:

-

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

-

There must be a good leaving group on the ring (in this case, fluoride).

In Methyl 2,4-difluorobenzoate, the methyl ester group (-COOCH₃) is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. The fluorine at the C-4 position is para to the ester, while the fluorine at the C-2 position is ortho. The para position is sterically more accessible and its substitution leads to a more stable Meisenheimer complex intermediate, thus favoring the selective substitution of the C-4 fluorine by the incoming nucleophile, benzyl alkoxide.

Caption: Simplified workflow for the SNAr reaction.

Detailed Experimental Protocol

Step 1 (Optional): Esterification of 2,4-Difluorobenzoic Acid

If starting from the carboxylic acid, it must first be converted to its methyl ester.

-

To a solution of 2,4-difluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or use a reagent like N-bromosuccinimide (NBS).[4]

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford Methyl 2,4-difluorobenzoate, which can often be used in the next step without further purification.

Step 2: Benzylation via SNAr

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium benzoxide by adding sodium hydride (NaH, 1.1 eq) portion-wise to a solution of benzyl alcohol (1.2 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Add a solution of Methyl 2,4-difluorobenzoate (1.0 eq) in the same anhydrous solvent to the freshly prepared sodium benzoxide solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring for the consumption of the starting material by TLC or HPLC.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

| Reagent/Parameter | Esterification | Benzylation (SNAr) |

| Starting Material | 2,4-Difluorobenzoic acid | Methyl 2,4-difluorobenzoate |

| Primary Reagents | Methanol, H₂SO₄ (cat.) | Benzyl alcohol, NaH |

| Solvent | Methanol | DMF or THF (anhydrous) |

| Temperature | Reflux (approx. 65 °C) | 80-100 °C |

| Typical Reaction Time | 4-8 hours | 6-12 hours |

| Work-up | Neutralization, Extraction | Quenching, Extraction |

| Purification | Not always necessary | Column Chromatography or Recrystallization |

Synthetic Route 2: Benzylation and Esterification from a Hydroxybenzoate Precursor

This route offers a more classical approach, building the target molecule by functionalizing a pre-existing scaffold. The sequence of esterification and benzylation can be interchanged, and the choice depends on the stability of the intermediates and potential side reactions.

Starting Material

-

2-Fluoro-4-hydroxybenzoic acid: This is the key starting material, possessing the required fluorine and hydroxyl functionalities.

Pathway A: Esterification Followed by Benzylation

Step 1: Esterification of 2-Fluoro-4-hydroxybenzoic Acid

The protocol is analogous to the esterification described in Route 1. The phenolic hydroxyl group is generally not reactive enough to interfere with the acid-catalyzed esterification of the carboxylic acid.

-

Dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes).

-

Add a catalytic amount of concentrated H₂SO₄.

-

Reflux the mixture for 6-10 hours.

-

Work-up as described previously to isolate Methyl 2-fluoro-4-hydroxybenzoate.

Step 2: Benzylation of Methyl 2-fluoro-4-hydroxybenzoate

This step is a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking an electrophilic benzyl source.

-

Dissolve Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent like DMF or acetone.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide or benzyl chloride (1.1 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over Na₂SO₄.

-

Purify the crude product by column chromatography or recrystallization.

Pathway B: Benzylation Followed by Esterification

Step 1: Benzylation of 2-Fluoro-4-hydroxybenzoic Acid

In this variation, the carboxylic acid is present during the benzylation. A stronger base or different conditions may be required to selectively benzylate the phenol in the presence of the carboxylic acid. Using a base like K₂CO₃ can lead to the formation of the carboxylate salt, which is generally less nucleophilic than the phenoxide.

-

Dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF.

-

Add K₂CO₃ (at least 2.0 eq to deprotonate both the phenol and the carboxylic acid).

-

Add benzyl bromide (1.1 eq) and heat the mixture at 60-80 °C for 6-12 hours.

-

After completion, cool the reaction, add water, and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the product, 4-benzyloxy-2-fluorobenzoic acid, with an organic solvent.[5] Wash, dry, and concentrate to obtain the intermediate, which may require purification.

Step 2: Esterification of 4-Benzyloxy-2-fluorobenzoic Acid

The final esterification is carried out using the same Fischer esterification protocol as described before.

| Reagent/Parameter | Pathway A | Pathway B |

| Intermediate 1 | Methyl 2-fluoro-4-hydroxybenzoate | 4-Benzyloxy-2-fluorobenzoic acid |

| Benzylation Base | K₂CO₃ | K₂CO₃ (≥2 eq) |

| Benzylation Reagent | Benzyl bromide/chloride | Benzyl bromide/chloride |

| Esterification Method | Fischer (H₂SO₄/MeOH) | Fischer (H₂SO₄/MeOH) |

| Considerations | Protects the more reactive carboxylic acid first. | Potential for side reactions at the carboxylate. |

Comparison of Synthetic Routes

-

Route 1 (SNAr): This is an elegant approach if the difluoro starting materials are readily and economically available. The regioselectivity is generally high due to electronic effects. However, it may require more stringent anhydrous conditions and stronger heating.

-

Route 2 (Sequential Functionalization): This route uses more traditional and often milder reactions. It can be more flexible, but it involves more steps. Pathway 2A (esterification first) is often preferred as it protects the carboxylic acid from acting as a competing nucleophile during the benzylation step.

Conclusion

The synthesis of this compound is well-established and can be achieved through multiple reliable pathways. The choice between a nucleophilic aromatic substitution strategy and a sequential functionalization approach will be dictated by factors such as the cost and availability of starting materials, desired scale, and the laboratory's capabilities. Both routes provide a robust foundation for researchers and drug development professionals to access this valuable chemical intermediate.

References

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

GSRS. (n.d.). METHYL 2,4-DIFLUOROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Benzyloxy)-2-fluorobenzoic acid. Retrieved from [Link]

Sources

Introduction: The Strategic Convergence of Fluorine and Benzyloxy Moieties

An In-depth Technical Guide to the Biological Activities of Benzyloxy-Fluorobenzoate Derivatives

In the landscape of modern medicinal chemistry, the benzyloxy-fluorobenzoate scaffold represents a compelling framework for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom and a benzyloxy group onto a benzoate core is a deliberate design choice aimed at synergistically enhancing the pharmacological profile of the resulting derivatives. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering electronic properties and promoting favorable intermolecular interactions.[1][2] Concurrently, the benzyloxy moiety provides a flexible, lipophilic handle that can be tailored to probe and occupy hydrophobic pockets within enzyme active sites or protein-protein interfaces, often leading to enhanced potency and selectivity.[3][4] This guide provides a comprehensive exploration of the diverse biological activities exhibited by this class of compounds, grounded in quantitative data, mechanistic insights, and validated experimental protocols.

Core Synthesis Strategies

The synthesis of benzyloxy-fluorobenzoate derivatives typically involves established organic chemistry reactions. A common approach is the Williamson ether synthesis, where a substituted benzyl halide is reacted with a hydroxy-fluorobenzoate under basic conditions. Another route involves the esterification of a fluorobenzoic acid with a benzyloxy-substituted alcohol.[5][6] For more complex structures like chalcones, the Claisen-Schmidt condensation is frequently employed, reacting a substituted acetophenone with a benzyloxy benzaldehyde derivative.[3] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of a benzyloxy-fluorobenzoate derivative via Williamson ether synthesis.

Caption: Generalized workflow for Williamson ether synthesis.

I. Anticancer Activity: Targeting Dysregulated Signaling

Benzyloxy-fluorobenzoate derivatives have emerged as promising scaffolds for anticancer agents, primarily through their ability to inhibit key enzymes in oncogenic signaling pathways.

A. Mechanism of Action: PI3K/mTOR Pathway Inhibition

A critical pathway frequently dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which governs cell growth, proliferation, and survival. Certain 4-(benzyloxy)-fluorobenzene derivatives have been specifically designed as dual inhibitors of PI3Kα and mTOR.[1] By blocking the activity of these kinases, the compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The inclusion of fluorine and a benzyloxy group is a strategic design choice intended to enhance metabolic stability and target engagement within the ATP-binding pocket of these enzymes.[1]

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Other benzyloxy derivatives have demonstrated anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase, accompanied by a loss of mitochondrial membrane potential.[7] Some quinobenzothiazine structures featuring a benzyloxy moiety have also shown significant antiproliferative activity against various human cancer cell lines, including glioblastoma, lung adenocarcinoma, and breast cancer.[8]

B. Quantitative Data: In Vitro Inhibitory Activities

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives | PI3Kα / mTOR | Various | Varies by analog | [1] |

| 11-Benzyloxy-quinobenzothiazinium Chloride | Proliferation | SNB-19 (Glioblastoma) | 5.3 - 9.3 | [8] |

| 11-Benzyloxy-quinobenzothiazinium Chloride | Proliferation | T47D (Breast Cancer) | 5.3 - 9.3 | [8] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Proliferation | HL-60 (Leukemia) | 1 - 10 | [7] |

| Fluorinated Benzofuran Derivatives | Proliferation | HCT116 (Colorectal) | 19.5 - 24.8 | [9] |

C. Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.[1]

-

Compound Preparation: Prepare a serial dilution of the benzyloxy-fluorobenzoate test compounds in DMSO, typically starting from 10 mM.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate.

-

Enzyme Incubation: Add a solution containing the PI3Kα or mTOR enzyme in the appropriate assay buffer to each well. Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing ATP and a biotinylated substrate (e.g., PIP2 for PI3Kα).

-

Reaction Progression: Incubate the plate for 1 hour at room temperature to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the product by adding a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin.

-

Signal Reading: After a final incubation period (e.g., 1 hour), read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

II. Enzyme Inhibition: Modulating Neurological and Proline-Specific Pathways

Beyond cancer, these derivatives have shown significant promise as highly selective enzyme inhibitors for neurological disorders and other conditions.

A. Mechanism of Action: Selective MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopaminergic neurotransmission, a critical therapeutic strategy for Parkinson's disease.[3] Fluorobenzyloxy chalcone derivatives have been identified as exceptionally potent, selective, and reversible inhibitors of MAO-B.[3][10] Kinetic studies reveal that these compounds often act as competitive inhibitors, binding to the active site of MAO-B and preventing substrate access.[3] The fluorobenzyloxy motif is crucial, as it enhances lipophilicity and blood-brain barrier permeability, while the chalcone scaffold provides a robust framework for interacting with the enzyme's active site.[3] Structure-activity relationship (SAR) studies indicate that para-substitution on the benzyloxy ring generally confers higher potency compared to ortho-substitution.[3][10]

B. Quantitative Data: MAO-B Inhibition

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) over MAO-A | Reference |

| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | 0.0053 | > 7500 | [3] |

| Fluorobenzyloxy Chalcone (FBZ6) | MAO-B | 0.023 | High | [3] |

| Benzyloxy-substituted Chalcone (B10) | MAO-B | 0.067 | > 500 | [10] |

| Benzyloxy-substituted small molecule (10e) | MAO-B | 0.19 | > 146 | [4] |

C. Other Enzyme Targets

Derivatives incorporating a benzyloxycarbonyl group have also been designed as potent, irreversible inhibitors of post-proline cleaving enzyme, a serine protease involved in the metabolism of neuropeptides.[11] This highlights the versatility of the benzyloxy moiety in designing active site-directed inhibitors for various enzyme classes.

D. Experimental Protocol: MAO-B Inhibition Kinetics (Lineweaver-Burk Analysis)

This protocol describes a method to determine the mode of enzyme inhibition.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and a suitable substrate (e.g., benzylamine or p-tyramine) in a phosphate buffer (pH 7.4).

-

Inhibitor Preparation: Prepare several fixed concentrations of the test inhibitor (e.g., FBZ13).

-

Assay Setup: In a 96-well plate, set up reactions containing the MAO-B enzyme, one of the fixed inhibitor concentrations, and varying concentrations of the substrate. Include a control series with no inhibitor.

-

Reaction Initiation and Progression: Initiate the reaction by adding the substrate. The reaction produces hydrogen peroxide, which can be measured using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic probe like Amplex Red. Incubate at 37°C.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader.

-

Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the fluorescence-time curve.

-

Data Plotting: Plot the data on a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). Each inhibitor concentration will generate a separate line.

-

Kinetic Analysis: Analyze the resulting plot. A series of lines intersecting on the y-axis is indicative of competitive inhibition.[3] The inhibitor constant (Ki) can be determined from secondary plots of the slopes versus inhibitor concentration.

III. Anti-inflammatory and Antimicrobial Activities

The structural features of benzyloxy-fluorobenzoate derivatives also lend themselves to the development of anti-inflammatory and antimicrobial agents.

A. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Fluorinated derivatives have shown the ability to suppress inflammation by inhibiting key mediators. For instance, some fluorinated benzo[h]quinazoline derivatives act as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[12][13] Similarly, fluorinated benzofuran derivatives inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), significantly reducing the secretion of inflammatory mediators like prostaglandin E₂ and nitric oxide.[14]

| Compound Class | Mechanism | IC₅₀ (µM) for IL-6 | Reference |

| Fluorinated Benzofuran Derivatives | COX-2 / NOS2 Inhibition | 1.2 - 9.04 | [14] |

| Fluorine-substituted benzo[h]quinazoline-amine | NF-κB Pathway Inhibition | N/A | [12][13] |

B. Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzyloxy and fluoro-substituted compounds have demonstrated notable activity. Fluorinated benzylphenols show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The mechanism for some benzyl benzoic acid derivatives involves the inhibition of the interaction between the bacterial RNA polymerase (RNAP) and its essential sigma (σ) factor, thereby halting transcription.[15]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | [2] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Escherichia coli | 1.0 | [2] |

| Trifluoromethyl substituted benzyl benzoic acid | Streptococcus pneumoniae | 1.0 | [15] |

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

-

Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[2][15]

Future Perspectives

The benzyloxy-fluorobenzoate scaffold is a versatile and highly tunable platform for drug discovery. The existing body of research demonstrates its potential across oncology, neurodegenerative disease, and infectious disease. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Elucidating structure-activity relationships through computational modeling and further chemical synthesis will enable the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The promising results in MAO-B and PI3K inhibition, in particular, warrant further preclinical and clinical investigation to translate these findings into novel therapeutics.

References

- BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)

- Anonymous. (2025).

- BenchChem. (2025).

- Anonymous. (n.d.). Anticancer Efficacy of Antibacterial Quinobenzothiazines. MDPI.

- Gupta, A., et al. (2010). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Ayoub, M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.

- Anonymous. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC - PubMed Central.

- Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.

- Anonymous. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Anonymous. (n.d.). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC - PubMed Central.

- Anonymous. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH.

- Anonymous. (n.d.).

- Meng, Q., et al. (2023).

- Anonymous. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF.

- Koval, A., et al. (2020). Indicator of Antimicrobial Activity as Criteria for Selection of Concentration of Substances in the Medicinal Composition. Archives of Pharmacy Practice.

- Ayoub, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

- Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Efficacy of Antibacterial Quinobenzothiazines | MDPI [mdpi.com]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archivepp.com [archivepp.com]

Methodological & Application

Application Notes and Protocols for Methyl 4-benzyloxy-2-fluorobenzoate: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the availability of versatile chemical building blocks. Methyl 4-benzyloxy-2-fluorobenzoate is one such scaffold, offering a unique combination of functionalities that make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The presence of a fluorine atom, a benzyloxy protecting group, and a methyl ester provides medicinal chemists with multiple handles for strategic molecular elaboration. This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its application in the synthesis of novel chemical entities.

The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates due to the high strength of the C-F bond.[4] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps. Finally, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for forming amide bonds, a ubiquitous linkage in pharmaceuticals.

Compound Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the physicochemical properties and safety hazards of this compound is imperative.

| Property | Value |

| CAS Number | 1221179-04-9 |

| Molecular Formula | C₁₅H₁₃FO₃ |

| Molecular Weight | 260.26 g/mol |

| Appearance | White to off-white solid |

Safety Information:

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE).[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[7][8]

Core Applications: A Gateway to Diverse Scaffolds

This compound is not typically the final bioactive molecule but rather a critical intermediate. Its primary utility lies in its conversion to 4-benzyloxy-2-fluorobenzoic acid, which then serves as a precursor for a wide array of derivatives, most notably amides. This two-step process is a cornerstone of its application in drug discovery programs.

Caption: Synthetic utility workflow for this compound.

Protocol 1: Saponification (Hydrolysis) of this compound

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and often necessary first step. This is typically achieved through saponification, a base-mediated hydrolysis. The following protocol provides a robust method for this transformation.[9][10]

Rationale: Sodium hydroxide in a mixed solvent system of methanol and water is a classic and highly effective method for ester hydrolysis.[9] Methanol ensures the solubility of the organic substrate, while water facilitates the dissolution of the sodium hydroxide and participates in the reaction. The reaction is heated to reflux to ensure a reasonable reaction rate. Acidification with a strong acid like HCl is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 2:1 to 3:1 v/v ratio).

-

Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of methanol, approximately 65 °C). Stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl to acidify the mixture to a pH of approximately 1-2. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-benzyloxy-2-fluorobenzoic acid.

-

Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography if required.

Protocol 2: Amide Coupling of 4-Benzyloxy-2-fluorobenzoic Acid

With the carboxylic acid in hand, the next critical step is often the formation of an amide bond with a primary or secondary amine. This reaction is central to the synthesis of many drug candidates.[11] The following protocol details a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[12][13]

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Coupling agents like EDC are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HOBt is often added as an additive to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the coupling reaction.[12] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and any acid generated during the reaction.

Caption: Amide coupling reaction workflow.

Materials:

-

4-Benzyloxy-2-fluorobenzoic acid

-

Amine of interest (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-benzyloxy-2-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

-

Addition of Reagents: Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 eq).[12]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform an aqueous workup and extract with a suitable organic solvent like ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a strategically designed building block that provides a reliable entry point into the synthesis of complex, fluorinated aromatic compounds. The protocols detailed herein for its hydrolysis and subsequent amide coupling are robust, reproducible, and widely applicable in medicinal chemistry and drug discovery. By understanding the rationale behind each step and adhering to careful experimental technique, researchers can effectively leverage this versatile intermediate to accelerate their research and development efforts.

References

-

LookChem. methyl 4-(2-fluorobenzyloxy)benzoate Safety Data Sheets(SDS). [Link]

-

Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. [Link]

-

Royal Society of Chemistry. dodecyloxybiphenyl-4-ylcarbonyloxy)-3=fluorobenzoate. [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

-

MySkinRecipes. 4-(Benzyloxy)-2-fluorobenzoic acid. [Link]

-

ResearchGate. (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

-

National Institutes of Health. Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Benzyloxy)-2-fluorobenzoic acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Methyl 4-(benzyloxy)-2-fluorobenzoate [chemdict.com]

- 6. fishersci.com [fishersci.com]

- 7. methyl 4-(2-fluorobenzyloxy)benzoate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: The Strategic Role of Methyl 4-benzyloxy-2-fluorobenzoate in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-benzyloxy-2-fluorobenzoate is a trifunctional chemical scaffold of significant interest in medicinal chemistry. Its unique combination of a fluorine atom, a benzyl-protected phenol, and a reactive methyl ester makes it a strategic building block for the synthesis of complex therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group serves as a versatile protecting group or a stable pharmacophoric element. This guide provides an in-depth analysis of its applications, particularly in the synthesis of kinase inhibitors, detailed experimental protocols for its chemical manipulation, and insights into the rationale behind its use in drug design.

Introduction: A Scaffold Designed for Purpose

In the landscape of drug discovery, the selection of starting materials is a critical decision that influences the entire synthetic route and the ultimate properties of the target molecule. This compound has emerged as a valuable synthon due to the convergence of three key structural motifs, each conferring distinct advantages.

-

The 2-Fluoro Substituent: Fluorine's unique properties are widely leveraged in medicinal chemistry.[1][2] Its introduction at the 2-position of the benzoate ring serves multiple purposes. Firstly, its strong electron-withdrawing nature modulates the acidity of the corresponding carboxylic acid and can influence the conformation of the molecule. Secondly, it acts as an excellent bioisostere for a hydrogen atom but can form crucial hydrogen bonds and other non-covalent interactions within a protein binding pocket.[3] Most importantly, the C-F bond is exceptionally stable, making it a powerful tool to block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[4]

-

The 4-Benzyloxy Group: This moiety provides a dual functionality. It can be a stable, lipophilic component of the final active pharmaceutical ingredient (API), participating in hydrophobic interactions within a target protein. Alternatively, and more commonly, it serves as a robust protecting group for a phenol.[3] The phenol can be unmasked in a late-stage synthetic step via catalytic hydrogenation, revealing a critical hydrogen bond donor/acceptor group essential for target engagement.

-

The Methyl Ester: This functional group is a versatile handle for chemical elaboration. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a cornerstone reaction in the assembly of many drug molecules.

The strategic combination of these features makes this compound a privileged scaffold, particularly for therapeutic areas dominated by enzyme inhibitors and receptor modulators.

Caption: Key functional motifs of this compound.

Core Application: Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[5] Small molecule kinase inhibitors typically bind to the ATP-binding site of the enzyme. The 4-benzyloxy-2-fluorophenyl motif is an excellent starting point for building fragments that interact with the "hinge region" of this site. Structurally related intermediates, such as Methyl 4-(benzyloxy)-3-methoxybenzoate, are known to be crucial for the synthesis of potent antineoplastic drugs like the kinase inhibitor Cediranib.[6] The strategic principles are directly translatable.

The typical synthetic strategy involves converting the methyl ester into an amide by coupling it with a heterocyclic amine (e.g., aminopyrimidine, aminoquinoline), which forms the core of the inhibitor. The benzyl group can then be removed to reveal the phenol, which is subsequently etherified with a solubilizing side chain—a common tactic to complete the synthesis and optimize physicochemical properties.

Proposed Synthetic Workflow

The following workflow outlines a general, yet powerful, strategy for utilizing this compound to construct a key precursor for a kinase inhibitor.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on the specific substrate and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a 3:1 mixture of THF and water (approx. 0.2 M concentration).

-

Add LiOH·H₂O to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-benzyloxy-2-fluorobenzoic acid as a white solid, which can be used in the next step without further purification.

Causality: LiOH is a strong base that effectively hydrolyzes the ester. The THF co-solvent ensures the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt, rendering it neutral and extractable into an organic solvent.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple the carboxylic acid with a representative heterocyclic amine (e.g., 2-amino-4-methylpyrimidine) to form the core amide structure.

Materials:

-

4-Benzyloxy-2-fluorobenzoic acid (1.0 eq)

-

2-Amino-4-methylpyrimidine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid and the amine in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes.

-

Add HATU in one portion. The reaction mixture may turn yellow.

-

Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide intermediate.

Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the amine nucleophile. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and maintain an optimal pH for the reaction.

Protocol 3: Palladium-Catalyzed Debenzylation

Objective: To cleave the benzyl ether protecting group and reveal the free phenol.

Materials:

-

Amide Intermediate (from Protocol 2) (1.0 eq)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the amide intermediate in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the phenolic intermediate.

Causality: The palladium surface catalyzes the hydrogenolysis of the benzylic C-O bond. Hydrogen gas acts as the reductant. This method is highly effective and clean, as the byproduct (toluene) is volatile and easily removed with the solvent.[5]

Data Summary & Physicochemical Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 135890-58-3 | Supplier Data |

| Molecular Formula | C₁₅H₁₃FO₃ | Calculated |

| Molecular Weight | 260.26 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in DCM, Ethyl Acetate, THF | General Knowledge |

Broader Applications & Future Directions

While the synthesis of kinase inhibitors is a primary application, the versatility of this compound allows for its use in other therapeutic areas.

-

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of cancer therapeutics, and their scaffolds often involve complex substituted benzamide moieties.[7][8] The carboxylic acid derived from this building block is an ideal precursor for constructing such structures.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are the largest family of drug targets.[9][10] Allosteric modulators for GPCRs often possess complex aromatic structures, and this building block provides a synthetically tractable entry point for library synthesis to explore structure-activity relationships.[11][12]

The continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- National Institutes of Health (NIH). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.

- SciSpace. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate.

- National Institutes of Health (NIH). (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.

- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.

- Frontiers. (n.d.). Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development.

- bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.

- ResearchGate. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.

- Frontiers. (n.d.). Allosteric modulation of G protein-coupled receptor signaling.

- National Institutes of Health (NIH). (2016). Drug Design Strategies for GPCR Allosteric Modulators.

- National Institutes of Health (NIH). (n.d.). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]

- 8. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 12. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for the esterification of 4-benzyloxy-2-fluorobenzoic acid

An In-Depth Guide to the Esterification of 4-benzyloxy-2-fluorobenzoic acid

Introduction: Navigating the Synthesis of Substituted Benzoate Esters

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. 4-benzyloxy-2-fluorobenzoic acid is a valuable building block, incorporating a fluorine atom that can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and a benzyloxy group that serves as a common protecting group for phenols. The esterification of this particular substrate, however, presents a unique set of challenges and considerations. The electronic-withdrawing nature of the ortho-fluorine atom increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack.[1] Conversely, its steric bulk may hinder the approach of the alcohol.[1] Furthermore, the benzyloxy group, while generally stable, can be susceptible to cleavage under harsh acidic or reductive conditions.

This guide provides a comprehensive overview of the . It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight needed to select and optimize the appropriate synthetic strategy. We will explore several robust methods, detailing their mechanisms, advantages, and limitations, and provide field-tested protocols for practical application.

Part 1: Strategic Selection of an Esterification Method

The choice of an esterification method is dictated by the nature of the alcohol, the scale of the reaction, and the sensitivity of the functional groups present in the starting material. For 4-benzyloxy-2-fluorobenzoic acid, three primary methods warrant consideration: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Approach